Phthalimidooxyacetic Acid
Overview
Description
Phthalimidooxyacetic acid is an organic compound that features a phthalimide group attached to an acetic acid moiety through an oxygen atom
Mechanism of Action
Target of Action
Phthalimidooxyacetic Acid, also known as 2-Phthalimidehydroxy-acetic acid, is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
This compound, as a part of a PROTAC molecule, interacts with its targets by forming a bridge between the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process results in the reduction of the target protein’s levels within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By inducing the degradation of specific target proteins, this compound can influence various downstream effects depending on the function of the target protein .
Pharmacokinetics
As a part of a protac molecule, it is expected to influence the pharmacokinetic properties of the protac . The design of the PROTAC, including the choice of ligands and linker (which includes this compound), can significantly impact the bioavailability of the PROTAC .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the reduction of the target protein’s levels within the cell . This can lead to various effects depending on the function of the target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially alleviate the disease symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the stability of the PROTAC and its ability to interact with its targets . Additionally, the intracellular environment, including the presence of the necessary E3 ubiquitin ligase and the proteasome, is crucial for the action of this compound .
Biochemical Analysis
Biochemical Properties
Phthalimidooxyacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to specific proteins, altering their function and leading to various biological effects. These interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, leading to potential antitumor effects . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and energy production within cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term effects on cellular function have also been observed, with prolonged exposure to this compound resulting in sustained changes in gene expression and cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antitumor activity. At higher doses, toxic or adverse effects may be observed . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects. Threshold effects and dose-response relationships should be carefully studied to understand the compound’s pharmacological profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, certain enzymes may catalyze the conversion of this compound into its active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and concentration. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the factors that govern the subcellular localization of this compound is important for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalimidooxyacetic acid can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with glycine in the presence of a dehydrating agent to form N-phthaloylglycine. This intermediate can then be oxidized to yield this compound. The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent such as acetic acid or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Phthalimidooxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert the phthalimide group to other functional groups, such as amines.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetic acid moiety under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
Phthalimidooxyacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: this compound derivatives have potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Phthalimidooxyacetic acid can be compared with other similar compounds, such as:
Phthalimide: A precursor to this compound, used in the synthesis of primary amines.
N-Phthaloylglycine: An intermediate in the synthesis of this compound.
Phthalic Anhydride: A starting material for the synthesis of this compound and other phthalimide derivatives.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c12-8(13)5-16-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDDDVARCIVORC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445062 | |
Record name | Phthalimidooxyacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134724-87-1 | |
Record name | Phthalimidooxyacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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